molecular formula C12H12O4 B1617701 2,4-Dioxo-6-phenylhexanoic acid CAS No. 64165-16-8

2,4-Dioxo-6-phenylhexanoic acid

Cat. No.: B1617701
CAS No.: 64165-16-8
M. Wt: 220.22 g/mol
InChI Key: IIISQTZDBAGFRK-UHFFFAOYSA-N
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Description

2,4-Dioxo-6-phenylhexanoic acid (CAS 64165-16-8) is a biochemical reagent with a molecular formula of C12H12O4 and a molecular weight of 220.22 g/mol . This compound features a beta-diketo acid (DKA) motif, a chemical structure known for its ability to chelate divalent metal ions, such as Mg2+ and Mn2+, within enzyme active sites . This mechanism is central to its research value as an enzyme inhibitor. Scientific studies have explored its application as a inhibitor of the influenza virus PA endonuclease, a key viral enzyme involved in the "cap-snatching" mechanism that initiates viral mRNA synthesis . Compounds with this motif are of significant interest for developing novel antiviral therapeutics . Separately, closely related structural analogs, such as 2,4-dioxo-5-acetamido-6-phenylhexanoic acid, have been characterized as highly potent competitive inhibitors of the enzyme peptidylamidoglycolate lyase (PGL), which plays a critical role in the amidation of neuropeptides . This suggests the core structure has broad applicability in biochemical research for modulating enzymatic activity. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes. Proper handling procedures should be followed, and it is recommended to be stored sealed in a dry environment at 2-8°C .

Properties

CAS No.

64165-16-8

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

2,4-dioxo-6-phenylhexanoic acid

InChI

InChI=1S/C12H12O4/c13-10(8-11(14)12(15)16)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16)

InChI Key

IIISQTZDBAGFRK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)CC(=O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)CC(=O)C(=O)O

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

2,4-Dioxo-6-phenylhexanoic acid features two carbonyl (oxo) groups at the 2- and 4-positions of a hexanoic acid backbone. Its molecular weight is approximately 220.22 g/mol. The presence of these functional groups significantly influences its chemical behavior and biological activity, making it a versatile compound in organic synthesis and drug development.

Pharmaceutical Applications

Enzyme Inhibition
One of the primary applications of this compound is as an enzyme inhibitor. Research indicates that compounds with a diketone structure, similar to this acid, can effectively inhibit various enzymes involved in metabolic pathways. For instance, studies have shown that diketone derivatives can serve as potent inhibitors of the influenza virus polymerase complex, which is crucial for viral replication . The structure-activity relationship (SAR) of these compounds has been explored to optimize their inhibitory effects against specific enzymes.

Case Study: Influenza Virus Inhibition
A study investigated a series of diketone compounds for their ability to inhibit the influenza virus polymerase. Among these, this compound demonstrated significant inhibitory activity with an IC50 value comparable to established antiviral agents . This highlights its potential as a candidate for developing new antiviral drugs.

Agricultural Applications

Herbicide Development
The compound's unique structure allows it to interact with various biological systems, making it a candidate for herbicide formulation. Its ability to disrupt metabolic processes in plants can be harnessed to develop selective herbicides that target specific weed species without harming crops.

Biochemical Interactions

Research into the biochemical interactions of this compound has revealed its potential as a chelating agent for metal ions in enzymatic reactions. This property is particularly relevant for designing inhibitors that require metal ion coordination for their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 2-Oxo-4-phenylbutanoic Acid (CAS 710-11-2)
  • Molecular Formula : C₁₀H₁₀O₃
  • Mass : ~178.18 g/mol
  • Differences :
    • Shorter carbon chain (4 carbons vs. 6 in the target compound).
    • Single ketone group at position 2.
  • Implications : Reduced steric hindrance and lower molecular weight may enhance solubility in polar solvents compared to the target compound.
(b) 5-Acetamido-2,4-dioxo-6-phenylhexanoic Acid
  • Molecular Formula: C₁₄H₁₅NO₅
  • Mass : ~277.27 g/mol
  • Differences :
    • Acetamido (-NHCOCH₃) substituent at position 5.
    • Additional nitrogen atom alters electronic properties.

Chain Length and Substituent Position

(a) 2,6-Dioxo-6-phenylhexanoic Acid (CAS not specified)
  • Molecular Formula : C₁₂H₁₂O₄
  • Mass : 220.224 g/mol
  • Differences :
    • Ketone groups at positions 2 and 6 (vs. 2 and 4 in the target compound).
    • The terminal phenyl group is adjacent to the ketone at position 6.
  • Implications : Altered electronic conjugation between the phenyl ring and ketones, affecting UV absorption and reactivity in cyclization reactions.
(b) (4S,5S)-5-Amino-4-hydroxy-6-phenylhexanoic Acid
  • Molecular Formula: C₁₂H₁₇NO₃
  • Mass : 235.27 g/mol
  • Differences: Hydroxyl (-OH) and amino (-NH₂) groups replace ketones at positions 4 and 5. Stereochemistry (4S,5S) introduces chiral centers.
  • Implications: Potential for enantioselective interactions in biological systems, contrasting with the non-chiral target compound.

Aromatic and Conjugation Modifications

(a) 2-Hydroxy-6-oxo-6-(2-hydroxyphenyl)hexa-2,4-dienoic Acid (CAS 133587-38-9)
  • Molecular Formula : C₁₂H₁₀O₅
  • Mass : 234.21 g/mol
  • Differences :
    • Conjugated diene system (positions 2–4) and hydroxylated phenyl ring.
    • Additional carboxylic acid group.
  • Implications : Extended conjugation increases UV activity and acidity (pKa ~2–3), making it suitable for photochemical studies.
(b) 3-(4-Methylphenyl)-2-oxopropanoic Acid (CAS 38335-22-7)
  • Molecular Formula : C₁₀H₁₀O₃
  • Mass : 178.18 g/mol
  • Differences :
    • Methyl-substituted phenyl ring and shorter chain (3 carbons).
  • Implications : Enhanced lipophilicity compared to the target compound, favoring membrane permeability in drug design.

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Mass (g/mol) Key Functional Groups Potential Applications
This compound 64165-16-8 C₁₂H₁₂O₄ ~220.22 2,4-diketo, phenyl Organic synthesis, enzyme inhibition
2-Oxo-4-phenylbutanoic acid 710-11-2 C₁₀H₁₀O₃ ~178.18 Single keto, phenyl Precursor for heterocycles
5-Acetamido-2,4-dioxo-6-phenylhexanoic acid Not specified C₁₄H₁₅NO₅ ~277.27 Acetamido, 2,4-diketo Drug intermediates
2,6-Dioxo-6-phenylhexanoic acid Not specified C₁₂H₁₂O₄ 220.224 2,6-diketo, phenyl Photodegradation studies
(4S,5S)-5-Amino-4-hydroxy-6-phenylhexanoic acid Not specified C₁₂H₁₇NO₃ 235.27 Amino, hydroxyl, phenyl Chiral synthons

Q & A

Q. What statistical approaches are recommended for analyzing variability in synthetic yields of this compound across different catalysts?

  • Methodology : Apply one-way ANOVA with post-hoc Tukey tests to compare yields from palladium-, copper-, or enzyme-catalyzed routes. Include reaction temperature, solvent polarity, and catalyst loading as covariates. Report confidence intervals (95%) and effect sizes to identify optimal conditions .

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